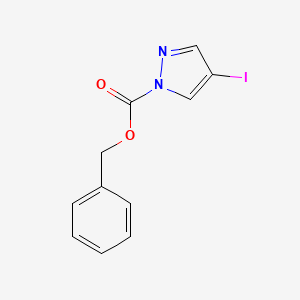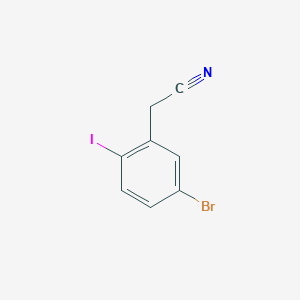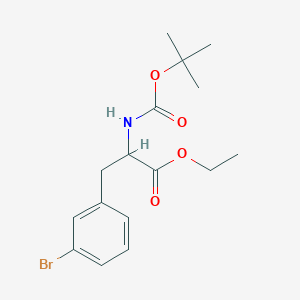
苄基 4-碘-1H-吡唑-1-羧酸酯
概述
描述
Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both benzyl and iodine substituents on the pyrazole ring enhances its reactivity and versatility in chemical reactions.
科学研究应用
Benzyl 4-iodo-1H-pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes, due to its versatile reactivity.
作用机制
Target of Action
Benzyl 4-iodo-1H-pyrazole-1-carboxylate is a pyrazole derivative . Pyrazole derivatives are known to have a wide range of biological activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can influence the action of many compounds .
生化分析
Biochemical Properties
Benzyl 4-iodo-1H-pyrazole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are crucial for cell signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, thereby preventing substrate access and subsequent enzyme activity. Additionally, Benzyl 4-iodo-1H-pyrazole-1-carboxylate can form complexes with metal ions, influencing various biochemical processes .
Cellular Effects
The effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to altered gene expression profiles. This modulation can result in changes in cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, Benzyl 4-iodo-1H-pyrazole-1-carboxylate can affect metabolic pathways by inhibiting key enzymes involved in glycolysis and the citric acid cycle .
Molecular Mechanism
At the molecular level, Benzyl 4-iodo-1H-pyrazole-1-carboxylate exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be reversible or irreversible, depending on the nature of the interaction. Additionally, the compound can activate or inhibit signaling pathways by interacting with specific receptors or proteins. These interactions can lead to changes in gene expression, enzyme activity, and overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Benzyl 4-iodo-1H-pyrazole-1-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to the compound can lead to sustained changes in cellular processes, including prolonged inhibition of enzyme activity and altered gene expression .
Dosage Effects in Animal Models
The effects of Benzyl 4-iodo-1H-pyrazole-1-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Benzyl 4-iodo-1H-pyrazole-1-carboxylate can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
Benzyl 4-iodo-1H-pyrazole-1-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, the compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism. Additionally, it can affect the citric acid cycle by inhibiting key enzymes, resulting in altered metabolite levels and metabolic flux .
Transport and Distribution
The transport and distribution of Benzyl 4-iodo-1H-pyrazole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
Benzyl 4-iodo-1H-pyrazole-1-carboxylate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-iodo-1H-pyrazole-1-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-benzyl-1H-pyrazole with iodine in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions.
Industrial Production Methods: While specific industrial production methods for Benzyl 4-iodo-1H-pyrazole-1-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions: Benzyl 4-iodo-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine substituent.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed: The major products depend on the specific reaction type. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
相似化合物的比较
4-Iodopyrazole: Shares the pyrazole core and iodine substituent but lacks the benzyl group, resulting in different reactivity and applications.
1-Benzyl-4-iodo-1H-pyrazole: Similar structure but without the carboxylate group, affecting its solubility and reactivity.
1H-Pyrazole-1-acetic acid, 4-iodo-, ethyl ester:
Uniqueness: Benzyl 4-iodo-1H-pyrazole-1-carboxylate is unique due to the combination of the benzyl and iodine substituents, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
属性
IUPAC Name |
benzyl 4-iodopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2O2/c12-10-6-13-14(7-10)11(15)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOBSWZFJWFDMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
![tert-butyl 2-(trifluoromethyl)-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B1404151.png)
![Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride](/img/structure/B1404152.png)
![7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B1404153.png)





